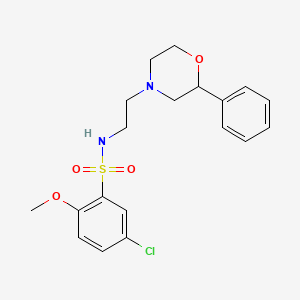

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O4S/c1-25-17-8-7-16(20)13-19(17)27(23,24)21-9-10-22-11-12-26-18(14-22)15-5-3-2-4-6-15/h2-8,13,18,21H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQTIYLUOHGPXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzenesulfonamide to introduce the chloro group. This is followed by the reaction with 2-(2-phenylmorpholino)ethylamine under suitable conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of azides or thiols.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Diabetes Management

5-Chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is structurally related to glibenclamide, a well-known antidiabetic medication. It is recognized as an impurity or related compound in the synthesis of glibenclamide, which is used for managing blood glucose levels in patients with type 2 diabetes mellitus. The compound's sulfonamide group contributes to its biological activity, particularly in inhibiting certain enzymes involved in glucose metabolism .

1.2 NLRP3 Inflammasome Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. Inhibition of the NLRP3 inflammasome has therapeutic implications for conditions such as myocardial infarction and other inflammatory diseases. Research indicates that compounds like this compound can limit myocardial injury post-ischemia-reperfusion by modulating inflammatory pathways .

Case Studies

3.1 Clinical Implications in Diabetes Treatment

A clinical study demonstrated that glibenclamide effectively lowers blood glucose levels; however, the presence of impurities like this compound can influence the drug's efficacy and safety profile. Understanding these impurities is crucial for pharmaceutical formulations to ensure patient safety and drug effectiveness .

3.2 Inflammation and Cardiovascular Health

Research published in cardiovascular pharmacology has shown that compounds inhibiting the NLRP3 inflammasome can significantly reduce myocardial damage during ischemic events. The application of this compound in preclinical models supports its role as a potential therapeutic agent for reducing inflammation-related damage post-myocardial infarction .

Wirkmechanismus

The mechanism of action of 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide with structurally related sulfonamides, focusing on synthesis, physicochemical properties, and biological activities.

Structural Analogues with Piperidine/Morpholine Moieties

Key Observations :

- Substituent Effects: The piperidine/morpholine ring and attached groups (e.g., dihydrobenzofuran in Compound 9 vs. trifluoroethoxy in Compound 11) critically influence physical state (solid vs. oil) and receptor selectivity. The phenylmorpholino group in the target compound may enhance blood-brain barrier penetration compared to piperidine derivatives .

- Synthetic Yields : Yields range from 58% to 84%, with solid-state compounds (e.g., Compound 9) typically achieving higher purity (>98% via UPLC/MS) compared to oily derivatives .

Simplified Sulfonamide Derivatives

Key Observations :

- Core Modifications : Replacement of the sulfonamide with a benzamide (16673-34-0) shifts activity from receptor antagonism to inflammasome inhibition, highlighting the sulfonamide group's importance in neurotransmitter targeting .

- Simplification: Removing the morpholinoethyl/piperidine sidechain (as in ) reduces molecular complexity but retains basic anti-hypertensive activity, suggesting the 5-chloro-2-methoxy aromatic moiety alone contributes to binding.

Pharmacological Profile Comparison

Key Observations :

- Receptor Specificity : Piperidine-linked sulfonamides (e.g., Compound 9) show dual receptor activity, whereas trifluoroethoxy derivatives (Compound 11) exhibit uroselectivity, likely due to increased lipophilicity and tissue distribution .

- Clinical Potential: The target compound's phenylmorpholino group may confer unique pharmacokinetic advantages, though empirical data are needed to confirm this hypothesis.

Biologische Aktivität

5-Chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound, highlighting its implications in pharmacology and therapeutic applications.

Synthesis

The synthesis of this compound involves several steps, including the methylation of 5-chlorosalicylic acid and subsequent reactions to form the final sulfonamide structure. The general synthetic pathway can be summarized as follows:

- Methylation of 5-Chlorosalicylic Acid : The starting material is methylated to form methyl 5-chloro-2-methoxybenzoate.

- Aminolysis : This intermediate is then reacted with phenethylamine to yield N-phenethyl-5-chloro-2-methoxybenzamide.

- Chlorosulfonation : The amide undergoes chlorosulfonation followed by further aminolysis to produce the target sulfonamide compound.

This multi-step synthesis is crucial for obtaining high yields and purity, which are essential for biological testing .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its anti-cancer properties and mechanisms of action.

Anti-Cancer Properties

Recent research has shown that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines. Notably, studies have reported the following findings:

- Cytotoxicity : The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others, with IC50 values indicating potent activity.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of pro-inflammatory cytokines, contributing to its anti-cancer effects .

Inflammation Modulation

In addition to its anti-cancer properties, this compound has been identified as a potential NLRP3 inflammasome inhibitor. It has shown protective activities in models of myocardial infarction by:

- Blocking ASC Aggregation : This action prevents the formation of the NLRP3 inflammasome complex.

- Reducing IL-1β Release : It significantly decreases the release of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine, thereby mitigating inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Myocardial Infarction Model : In vivo studies demonstrated that treatment with this compound reduced infarct size and leukocyte infiltration in mouse models, suggesting its utility in cardiovascular diseases .

- Cancer Cell Line Studies : In vitro evaluations showed that various derivatives exhibited higher potency compared to standard chemotherapeutic agents like Doxorubicin, indicating a promising alternative for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-methoxy-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide, and how are reaction conditions optimized to improve yields?

- Methodology : The synthesis typically involves coupling a chlorinated methoxybenzoic acid derivative with a morpholinoethylamine intermediate. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane at 0°C to minimize side reactions .

- Purification : Column chromatography (e.g., silica gel) to isolate intermediates, with yields ranging from 37% to 73% depending on substituent steric effects and solvent systems .

- Morpholinoethyl group synthesis : Reaction of benzenesulfonyl chloride with 2-phenylmorpholinoethylamine under basic conditions (e.g., aqueous Na₂CO₃), followed by recrystallization from methanol .

Q. How is the structural integrity of this compound confirmed experimentally?

- Spectroscopic characterization :

- ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–7.8 ppm), methoxy groups (δ ~3.8 ppm), and morpholinoethyl environments (δ 2.5–3.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogues?

- Approach :

- Assay standardization : Validate protocols (e.g., NLRP3 inflammasome inhibition vs. anticancer assays) using positive controls and replicate experiments .

- Purity assessment : Employ HPLC or LC-MS to rule out impurities (e.g., unreacted intermediates) that may skew activity results .

- Structural analogs : Compare activity trends across derivatives with systematic substituent changes (e.g., chloro vs. methoxy groups) to identify critical pharmacophores .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in this sulfonamide class?

- Key modifications :

- Morpholino ring substitution : Introduce electron-withdrawing groups (e.g., Br, CF₃) to modulate lipophilicity and target binding .

- Benzene ring diversification : Replace the methoxy group with hydroxy or amino functionalities to enhance hydrogen bonding with biological targets .

Q. How can reaction conditions be optimized to improve the synthesis of the morpholinoethyl intermediate?

- Parameters :

- Temperature control : Maintain room temperature during sulfonamide formation to prevent decomposition of the morpholinoethylamine .

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the amine group, improving reaction kinetics .

- Workup : Neutralize excess sulfonyl chloride with aqueous NaHCO₃ and employ recrystallization (e.g., methanol/water) for high-purity intermediates (71% yield reported) .

Notes on Data Interpretation

- Contradictory yields : Lower yields in amide coupling (e.g., 37% for compound 35 ) may arise from steric hindrance; optimizing stoichiometry or switching to bulkier coupling agents (e.g., DCC) can mitigate this .

- Biological variability : Differences in Gram-positive vs. Gram-negative antibacterial activity (e.g., in ) highlight the need for pathogen-specific assay design and MIC endpoint determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.